molecular formula C15H22ClN3O3S B2750167 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine CAS No. 692762-01-9

4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine

Cat. No.: B2750167
CAS No.: 692762-01-9
M. Wt: 359.87
InChI Key: ZQEMVUSZJWZREC-UHFFFAOYSA-N
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Description

4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a sophisticated structure incorporating two key nitrogen-based heterocycles—a piperazine and a morpholine—linked by a sulfonyl group. The presence of the 3-chloro-4-methylphenyl moiety on the piperazine ring is a notable feature, as chlorine substituents are frequently employed in drug design to influence a compound's potency, metabolic stability, and binding affinity to biological targets . The morpholine and piperazine rings are privileged scaffolds in pharmaceutical development. Piperazine derivatives are extensively investigated for a wide spectrum of biological activities, including applications as potential antitumor, antibacterial, and central nervous system (CNS) agents . Similarly, the morpholine ring is a common pharmacophore found in molecules with reported antidiabetic and other therapeutic properties . The specific molecular architecture of this reagent, particularly the combination of these heterocycles, makes it a valuable intermediate for researchers designing and synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies . Potential research applications for this compound include its use as a building block in the development of ligands for G-protein coupled receptors (GPCRs) , such as serotonin receptors . Furthermore, its structure suggests potential as a precursor for enoyl-ACP reductase inhibitors , a known target for antibacterial research . Researchers can utilize this compound to explore its mechanism of action and optimize its properties for various pre-clinical research programs. This product is For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-13-2-3-14(12-15(13)16)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEMVUSZJWZREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methylphenylpiperazine, which is then reacted with morpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the sulfonylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Corticotropin-Releasing Factor Receptor Antagonism

One of the primary applications of this compound is as an antagonist for the corticotropin-releasing factor receptor 1 (CRF1). Research indicates that compounds with similar structures have shown promise in treating conditions such as anxiety and depression by modulating the stress response. For instance, a related compound demonstrated significant activity in preclinical models for alcohol dependence, inhibiting CRF1 with high affinity and specificity .

Dopamine D3 Receptor Studies

The compound's structural analogs have been investigated for their potential as selective antagonists of the dopamine D3 receptor (D3R). These receptors are implicated in various neuropsychiatric disorders, including substance use disorders. The development of radioligands for imaging D3R using positron emission tomography (PET) has been explored, highlighting the importance of this class of compounds in understanding receptor dynamics and drug interactions .

Case Study 1: CRF1 Antagonist Development

In a study focused on the development of CRF1 antagonists, researchers synthesized several derivatives of piperazine-based compounds. The lead compound exhibited an oral bioavailability of approximately 91.1% and demonstrated efficacy in reducing anxiety-like behaviors in rodent models. This study underscores the therapeutic potential of such compounds in treating stress-related disorders .

Case Study 2: D3R Imaging Techniques

A study aimed at developing a radioligand for D3R utilized a modified version of the compound to assess its binding properties in vivo. Despite promising initial results regarding receptor selectivity and binding affinity, challenges arose due to rapid efflux from brain tissues, limiting its effectiveness as a PET imaging agent. This highlights the need for further modifications to enhance brain penetration while maintaining receptor specificity .

Mechanism of Action

The mechanism of action of 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This binding can initiate a cascade of biochemical events, leading to the desired therapeutic or industrial effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Direct binding or kinetic studies for the target compound are absent in the provided evidence. Predictions are based on structural analogs.
  • Synthetic Challenges : The chloro-methylphenyl group may complicate regioselective synthesis compared to simpler aryl substituents (e.g., ’s trifluoromethylpyridine) .

Biological Activity

4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine is a compound that has garnered attention in pharmaceutical research due to its structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonylmorpholine. It has a molecular formula of C15H22ClN3O3S and a molecular weight of 351.87 g/mol. The presence of the piperazine moiety is significant as it is commonly associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 3-Chloro-4-methylphenylpiperazine : This precursor is synthesized by reacting piperazine with 3-chloro-4-methylphenyl sulfonyl chloride.
  • Sulfonylation Reaction : The piperazine derivative is then reacted with morpholine in the presence of sulfonylating agents like chlorosulfonic acid or sulfur trioxide.
  • Purification : The final product is purified through crystallization or chromatography techniques.

Antidepressant and Antipsychotic Potential

Research indicates that derivatives of piperazine, including this compound, exhibit significant activity as serotonin receptor modulators. Specifically, studies have shown that it may act as an antagonist at the dopamine D2 receptor, which is crucial for the treatment of schizophrenia and other psychotic disorders .

Neuroprotective Effects

In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is attributed to its ability to inhibit certain apoptotic pathways, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria, indicating potential applications in treating infections caused by resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : It interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in apoptotic pathways, thus providing neuroprotection.
  • Antimicrobial Mechanism : Its sulfonamide group may interfere with bacterial folate synthesis, a common target for antimicrobial agents.

Study on Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of this compound on rat cortical neurons exposed to oxidative stress. The results showed a significant reduction in cell death compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Evaluation

In another study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings revealed an MIC (Minimum Inhibitory Concentration) value that suggests it could be developed into a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine?

  • Methodology : The compound can be synthesized via sulfonylation of the piperazine intermediate with morpholine sulfonyl chloride. Key steps include:

  • Coupling Reaction : React 4-(3-chloro-4-methylphenyl)piperazine with chlorosulfonic acid derivatives under inert conditions (e.g., nitrogen atmosphere) to form the sulfonyl chloride intermediate .
  • Nucleophilic Substitution : Treat the intermediate with morpholine in the presence of a base (e.g., triethylamine) to form the sulfonylmorpholine moiety. Reaction optimization may involve temperature control (0–25°C) and solvent selection (e.g., dichloromethane or tetrahydrofuran) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Typical yields range from 40–70%, depending on substituent steric effects .

Q. How should researchers characterize the structural and chemical purity of this compound?

  • Analytical Workflow :

  • Spectroscopy : Confirm the structure via 1H^1H-NMR (e.g., sulfonyl protons at δ 3.5–3.7 ppm, morpholine protons at δ 3.2–3.4 ppm) and 13C^{13}C-NMR (sulfonyl carbon at ~45 ppm, aromatic carbons at 110–150 ppm) .
  • Mass Spectrometry : Use LCMS (ESI+) to verify molecular weight (e.g., calculated [M+H]+^+ for C15_{15}H21_{21}ClN3_3O3_3S: 366.1; observed: 366.0) .
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Q. What factors influence the stability of this compound under experimental conditions?

  • Key Considerations :

  • pH Sensitivity : The sulfonamide group may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use neutral buffers (e.g., PBS) for biological assays .
  • Thermal Stability : Store at –20°C in anhydrous DMSO or ethanol to prevent decomposition. Avoid repeated freeze-thaw cycles .
  • Light Sensitivity : Protect from prolonged UV exposure to prevent photooxidation of the chlorophenyl group .

Advanced Research Questions

Q. How can this compound be applied in fragment-based stabilization of protein-protein interactions (PPIs)?

  • Case Study : Similar piperazine-sulfonyl derivatives have been used to stabilize PPIs by binding to hydrophobic pockets. For example:

  • Experimental Design : Screen the compound against a library of PPIs (e.g., BCL-2/BAX) using surface plasmon resonance (SPR) or fluorescence polarization assays. Optimize binding affinity (Kd_d) through substituent modifications (e.g., chloro to methoxy groups) .
  • Data Interpretation : Compare binding kinetics (kon_{on}/koff_{off}) with known stabilizers like ABT-199 .

Q. What strategies are effective in incorporating this compound into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?

  • PROTAC Design :

  • Linker Optimization : Attach the compound to an E3 ligase recruiter (e.g., pomalidomide) via a polyethylene glycol (PEG) linker. Ensure the linker length (e.g., 8–12 atoms) balances solubility and steric accessibility .
  • Biological Validation : Test degradation efficiency in cancer cell lines (e.g., MV4-11 leukemia) via Western blot (e.g., BCL-XL levels) and cell viability assays (IC50_{50} < 100 nM) .

Q. How does the compound’s selectivity profile compare across kinase or receptor targets?

  • Pharmacological Profiling :

  • Panel Screening : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Focus on kinases with structural homology to the piperazine-binding domain (e.g., serotonin receptors, dopamine D2) .
  • Data Contradictions : Address discrepancies in selectivity (e.g., higher affinity for 5-HT2A_{2A} vs. σ receptors) by performing radioligand binding assays with 3H^3H-ketanserin .

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